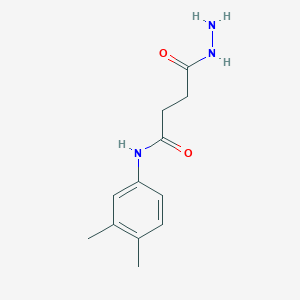

N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of hydrazine, which is an inorganic compound with the formula N2H4 . It is a simple pnictogen hydride, and is a colorless and flammable liquid with an ammonia-like odor .

Molecular Structure Analysis

The molecular structure of a similar compound, (3,4-Dimethylphenyl)hydrazine, has a molecular formula of C8H12N2 . The structure of the specific compound you’re asking about may vary based on the additional functional groups present .Chemical Reactions Analysis

Again, while specific reactions involving “N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide” are not available, similar compounds have been involved in various chemical reactions. For instance, boron-catalyzed direct amidation reactions have been studied extensively .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, (3,4-Dimethylphenyl)hydrazine has a molecular weight of 136.194 Da . It’s important to note that the properties of “this compound” may differ .Applications De Recherche Scientifique

Chemical Reactions and Synthesis : This compound is involved in specific chemical reactions, such as the 1,4-addition of heteroatom-nitrogen bonds to diketene, which results in the formation of substituted 3-oxobutanamides. These substances exhibit keto-enol tautomerism and have been a focus in the study of group 15 metalloid amides (Ando, Mio, & Koketsu, 1993).

Analytical Chemistry : In analytical chemistry, derivatives of this compound have been used as derivatizing agents. For instance, 4-Hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide, a modified Girard derivatizing reagent, enhances the sensitivity of electrospray ionization tandem mass spectrometry for analyzing aldehydes and ketones (Johnson, 2007).

Materials Science and Corrosion Inhibition : Hydrazone derivatives, including those related to "N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide", have been studied for their potential as corrosion inhibitors. Their interaction with metal surfaces and adsorption characteristics have been explored through experimental and theoretical studies (Lgaz et al., 2020).

Molecular Structure and Crystallography : The compound and its analogs have been subjects of structural analysis in crystallography. Studies have focused on understanding the molecular structure, conformation, and hydrogen bonding patterns of these compounds (Siddiqui et al., 2008).

Spectroscopy and Luminescence Sensing : Certain dimethylphenyl derivatives have been synthesized for use in luminescence sensing, especially in the context of detecting benzaldehyde-based derivatives. Their unique properties make them suitable for applications in fluorescence sensors (Shi et al., 2015).

Quantum Chemical Calculations : The compound has been the subject of semi-empirical quantum chemical calculations, with the aim of understanding intramolecular charge transfer interactions and molecular electrostatic potential. These studies contribute to the field of computational chemistry (Jotani, 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, 3,4-Dimethylphenylhydrazine hydrochloride has certain hazard statements such as H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The future directions in the study of “N-(3,4-dimethylphenyl)-4-hydrazino-4-oxobutanamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, recent methods for the synthesis of piperazine derivatives, which are structurally similar to hydrazines, have been explored .

Mécanisme D'action

Target of Action

Related compounds such as n′-phenyl pyridylcarbohydrazides have been found to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle .

Mode of Action

For instance, N′-phenyl pyridylcarbohydrazides, which are analogues of commercial SDH inhibitors, bind with the ubiquinone-binding region of SDH mainly by hydrogen bond, carbon hydrogen bond, π-alkyl, amide- π stacking, F–N and F–H interactions .

Biochemical Pathways

If it acts similarly to n′-phenyl pyridylcarbohydrazides, it may inhibit the citric acid cycle by blocking sdh, thereby affecting energy production in cells .

Result of Action

If it acts similarly to n′-phenyl pyridylcarbohydrazides, it may cause changes in the structure of mycelia and cell membrane, increase both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, a related compound, 3,4-DMMC, was found to degrade by 20% after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C) .

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-4-hydrazinyl-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-3-4-10(7-9(8)2)14-11(16)5-6-12(17)15-13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSXOODVLYPIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)

![N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2464086.png)

![tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine](/img/structure/B2464088.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)

![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)

![5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2464095.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2464100.png)